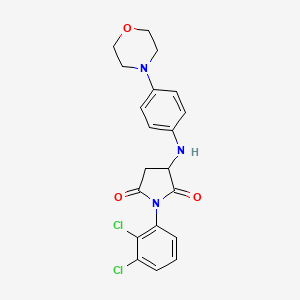

1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O3/c21-15-2-1-3-17(19(15)22)25-18(26)12-16(20(25)27)23-13-4-6-14(7-5-13)24-8-10-28-11-9-24/h1-7,16,23H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKQTLOHQNOZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a dichlorophenyl group and a morpholinophenyl moiety. Its structure suggests potential interactions with biological targets involved in cancer progression.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Inhibition of Cell Proliferation : Studies have shown that related derivatives can inhibit cell growth in various cancer cell lines. For instance, derivatives like 2-phenyl-4-quinolone have demonstrated IC50 values ranging from 0.85 µM to 3.32 µM across different cancer types, indicating strong anti-proliferative effects .

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . This suggests that the compound may also trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence shows that certain derivatives can cause G2/M phase arrest in the cell cycle, leading to inhibited proliferation and enhanced apoptosis .

Efficacy Against Cancer Types

This compound has been evaluated against various cancer types:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Hormone-resistant Prostate Cancer | 0.85 | Cell cycle arrest and apoptosis |

| Hepatocellular Carcinoma | 1.81 | Disruption of microtubule dynamics |

| Non-small Cell Lung Cancer | 0.90 | Induction of apoptosis |

| P-glycoprotein-rich Breast Cancer | 1.53 | Inhibition of cell migration |

These findings indicate a broad spectrum of activity against multiple cancer types.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of pyrrolidine derivatives, it was found that modifications to the structure significantly influenced their biological activity. The compound exhibited potent inhibition against several cancer cell lines with notable selectivity towards tumor cells over normal cells.

Study 2: Mechanistic Insights

Further investigations revealed that the compound could disrupt tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis in treated cells .

Comparison with Similar Compounds

Dichlorophenyl vs. Fluorophenyl Substitutions

Morpholinophenylamino vs. Sulfanylundecanoyloxy Substituents

- Target Compound: The 4-morpholinophenylamino group introduces a tertiary amine, improving water solubility and enabling hydrogen bonding—critical for CNS drug candidates.

- Sulfanylundecanoyloxy Derivative: The long alkyl chain with a thiol terminus facilitates covalent bonding to polymers or biomolecules, making it useful in material science .

Pyrrolidine-2,5-dione vs. Chalcone Scaffolds

- Target Compound : The pyrrolidine-2,5-dione core is rigid and planar, favoring enzyme active-site interactions.

- Chalcone Derivatives : The α,β-unsaturated ketone system in chalcones (e.g., Compound in ) enables redox activity and radical scavenging, but lacks the cyclic stability of pyrrolidine diones.

Pharmacological and Industrial Relevance

- Fluoroimide : Broad-spectrum fungicidal activity due to halogenated aromatic rings disrupting fungal cell membranes .

- Sulfanylundecanoyloxy Derivative: Non-pharmacological; used in nanotechnology for surface functionalization .

- Target Compound: Hypothesized to exhibit neuroactive or antimicrobial properties, though empirical data are lacking. Its morpholino group may confer blood-brain barrier permeability, a trait absent in fluoroimide.

Research Findings and Data Gaps

- Structural Predictions: Computational studies suggest the target compound’s dichlorophenyl and morpholino groups synergize for GPCR or kinase modulation, but in vitro validation is needed.

- Comparative Toxicity: Fluoroimide’s environmental toxicity (EC50 ~ 0.1 ppm for fungi) contrasts with the unknown ecotoxicological profile of the target compound.

- Synthetic Feasibility: The sulfanylundecanoyloxy derivative’s synthesis (82% yield via thiol-ene coupling ) highlights scalability challenges for the target compound’s complex substituents.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,3-Dichlorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-2,5-dione core via cyclization of substituted maleic anhydride derivatives. A key step is the introduction of the 4-morpholinophenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling. To optimize yields:

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). A 2<sup>k</sup> factorial design minimizes trials while maximizing data resolution .

- Employ HPLC or LC-MS to monitor intermediates and adjust stoichiometry in real time.

- Reference analogous syntheses, such as the coupling strategies for pyrrolidine-2,5-dione derivatives in , which highlight crystallographic validation of regioselectivity .

Basic: How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the stereochemistry and substitution pattern, as demonstrated in studies of structurally related pyrrolidine-2,5-diones (e.g., ) .

- High-resolution mass spectrometry (HR-MS) and <sup>1</sup>H/<sup>13</sup>C NMR (with DEPT-135) validate molecular weight and functional groups.

- Purity assessment via HPLC-DAD/ELSD (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities (see for polymorph screening protocols) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Combine density functional theory (DFT) with transition state analysis to model reaction pathways (e.g., amination or halogenation steps). highlights ICReDD’s approach using quantum chemical calculations to predict feasible reaction paths .

- Molecular dynamics (MD) simulations can assess solvation effects on reactivity.

- Validate predictions with microscale high-throughput experimentation (HTE) under varied conditions (e.g., solvent, catalyst), using GC-MS or NMR to quantify product distributions .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Conduct meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity, assay sensitivity, and solvent effects (e.g., DMSO concentration).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement.

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding factors, as outlined in ’s discussion of statistical methods in experimental design .

Advanced: What strategies are effective for elucidating the degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) paired with LC-QTOF-MS to identify degradation products.

- Isotopic labeling (e.g., <sup>13</sup>C at the pyrrolidine ring) tracks bond cleavage sites.

- Computational degradation modeling using software like ACD/Labs or Schrödinger Suite to predict labile motifs, referencing ’s feedback loop between computation and experiment .

Advanced: How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics.

- Cryo-EM or X-ray co-crystallography (if stable complexes form) provides structural insights, as in ’s crystallographic workflow .

- For dynamic systems, use NMR-based fragment screening or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map interaction surfaces.

Advanced: What methodologies are recommended for analyzing solid-state polymorphism in this compound?

Methodological Answer:

- Powder X-ray diffraction (PXRD) and DSC screen for polymorphs. emphasizes protocols for identifying and characterizing polymorphic forms .

- Raman spectroscopy and dynamic vapor sorption (DVS) assess stability under humidity/temperature stress.

- Crystal structure prediction (CSP) via ab initio methods (e.g., USPEX or Polymorph Predictor) guides experimental crystallization trials.

Basic: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- LC-MS/MS with stable isotope-labeled internal standards (e.g., <sup>13</sup>C/<sup>15</sup>N analogs) ensures accuracy in pharmacokinetic studies.

- Validate methods per ICH Q2(R1) guidelines, including linearity (R<sup>2</sup> ≥ 0.99), LOD/LOQ, and recovery rates.

- Cross-reference with ’s safety protocols for handling hazardous intermediates during analysis .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt formation or co-crystallization with biocompatible counterions (e.g., succinic acid).

- Nanoparticle formulation (e.g., liposomes or PLGA nanoparticles) using techniques in ’s micronization and high-pressure apparatus workflows .

- Physiologically based pharmacokinetic (PBPK) modeling predicts absorption pathways, guiding in vivo dosing regimens.

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

- Fragment-based drug design (FBDD) synthesizes analogs with systematic substitutions (e.g., halogens, morpholine ring variants).

- Use quantitative SAR (QSAR) models built from molecular descriptors (logP, polar surface area) and biological data.

- Taguchi methods or response surface methodology (RSM) optimize synthetic routes for analog libraries, as per ’s emphasis on DoE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.